molecular formula C7H6N2O7S B1620945 2,6-Dinitrotoluene-3-sulfonic acid CAS No. 226711-10-0

2,6-Dinitrotoluene-3-sulfonic acid

Cat. No.: B1620945
CAS No.: 226711-10-0
M. Wt: 262.2 g/mol
InChI Key: PNMMYPNEHJVPCA-UHFFFAOYSA-N
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Description

2,6-Dinitrotoluene-3-sulfonic acid is a nitroaromatic compound with significant industrial and scientific relevance. It is a derivative of toluene, characterized by the presence of two nitro groups and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, environmental science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrotoluene-3-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process uses a mixture of nitric acid and sulfuric acid to introduce nitro groups into the toluene molecule. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid unwanted by-products .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the nitration and sulfonation processes are optimized for yield and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are meticulously controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrotoluene-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dinitrotoluene-3-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dinitrotoluene-3-sulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2,4-Dinitrotoluene: Another nitroaromatic compound with similar properties but different substitution patterns.

    3,5-Dinitrotoluene: Similar in structure but with nitro groups in different positions.

    2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups.

Uniqueness: 2,6-Dinitrotoluene-3-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical reactivity and applications compared to other nitrotoluenes .

Properties

IUPAC Name

3-methyl-2,4-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMYPNEHJVPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376282
Record name 2,6-DINITROTOLUENE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226711-10-0
Record name 2,6-DINITROTOLUENE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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